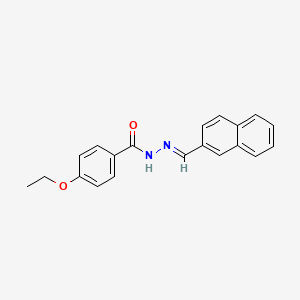

4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-N’-(2-naphthylmethylene)benzohydrazide is a chemical compound with the linear formula C22H21N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of 4-ethoxy-N’-(2-naphthylmethylene)benzohydrazide is characterized by a linear formula of C22H21N3O3 . The molecular weight of this compound is 375.431 .Applications De Recherche Scientifique

Crystalline Covalent Organic Frameworks : Hydrazone bonds, similar to those in 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been used to create new types of covalent organic frameworks (COFs). These COFs, such as COF-42 and COF-43, are highly crystalline, chemically and thermally stable, and feature permanent porosity. They expand the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

Fluorescent Amino Acid Derivatives : Compounds related to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide have been used to create fluorescent analogs of haptens and amino acids. These compounds exhibit intense and pH-sensitive emission bands, which might be useful for monitoring cellular compartments of different pH (Kóczán et al., 2001).

Oxovanadium(V) Complexes : Hydrazone ligands, similar in structure to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been used to synthesize oxovanadium(V) complexes. These complexes have shown effective catalytic properties for sulfoxidation reactions (Wang et al., 2013).

Electrochemical Reduction of α-NH-Quinones : Studies have shown the importance of hydrogen bonding in the electrochemical reduction of α-NH-quinones, which are structurally related to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide. This research can lead to insights into the control of protonation steps in such chemical processes (Macías-Ruvalcaba et al., 2004).

Determination of EROD Activity by PAHs : The study of the ethoxy resorufin dealkylase (EROD) inducing potency of polycyclic aromatic hydrocarbons (PAHs) can provide insights into the biological activity of related compounds (Bosveld et al., 2002).

Synthesis and Characterization in Organic Chemistry : Various derivatives of benzohydrazide, a compound structurally similar to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been synthesized and characterized, providing useful insights into their chemical properties and potential applications (El‐Gammal et al., 2021).

Propriétés

IUPAC Name |

4-ethoxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-2-24-19-11-9-17(10-12-19)20(23)22-21-14-15-7-8-16-5-3-4-6-18(16)13-15/h3-14H,2H2,1H3,(H,22,23)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSDYXPSXIKRJT-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)

![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)